Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate
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Overview
Description
Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of a broader class of triazolopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . Another approach involves the reaction of ethyl 4-hydrazinyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with succinic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated synthesis and other eco-friendly methods could be scaled up for industrial applications, given their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include formamide, formic acid, and triethyl orthoformate. Microwave irradiation is often employed to facilitate these reactions, providing a rapid and efficient means of synthesis .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to inhibit CDK2/cyclin A2.
Industry: Applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound disrupts the cell cycle, leading to apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding with Leu83 .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities and applications.
Thioglycoside derivatives: These compounds also exhibit significant cytotoxic activities and are investigated for their potential as CDK2 inhibitors.
Uniqueness
Ethyl 9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific structure, which allows for efficient inhibition of CDK2. This makes it a promising candidate for further development in cancer therapy .
Properties
Molecular Formula |
C11H10N4O2S |
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Molecular Weight |
262.29 g/mol |
IUPAC Name |
ethyl 12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate |
InChI |
InChI=1S/C11H10N4O2S/c1-3-17-11(16)8-6(2)7-9-12-4-14-15(9)5-13-10(7)18-8/h4-5H,3H2,1-2H3 |
InChI Key |
VIVVVLIBCLUHSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN3C2=NC=N3)C |
Origin of Product |
United States |
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